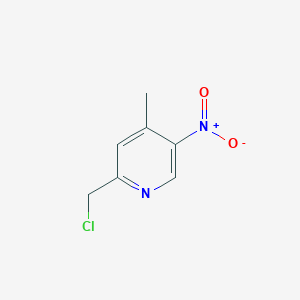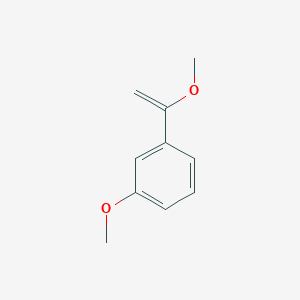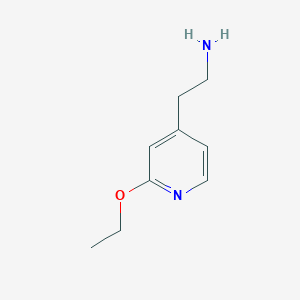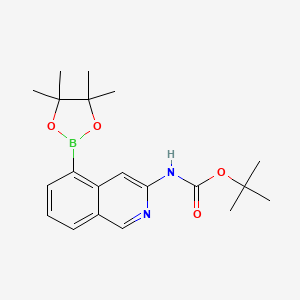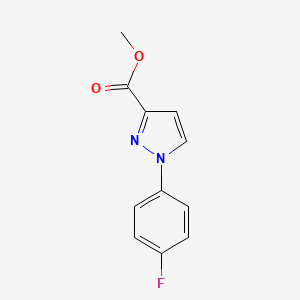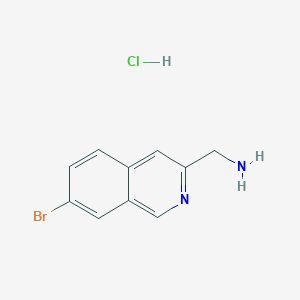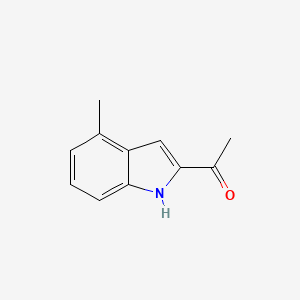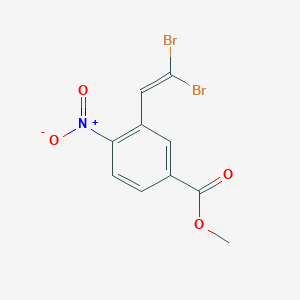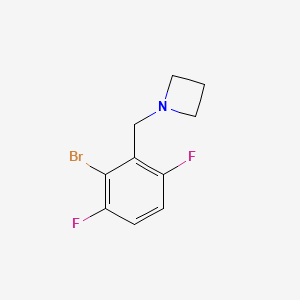
1-(2-Bromo-3,6-difluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3,6-difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with bromine and fluorine atoms at specific positions, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2-Bromo-3,6-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2-bromo-3,6-difluorobenzyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine, allowing it to react with the benzyl bromide.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods can be optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
1-(2-Bromo-3,6-difluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield a corresponding benzylamine derivative.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Scientific Research Applications
1-(2-Bromo-3,6-difluorobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3,6-difluorobenzyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(2-Bromo-3,6-difluorobenzyl)azetidine can be compared with other similar compounds, such as:
1-(2-Bromo-4,5-difluorobenzyl)azetidine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and biological activity.
1-(2-Chloro-3,6-difluorobenzyl)azetidine:
1-(2-Bromo-3,6-difluorobenzyl)pyrrolidine: A five-membered ring analog that may exhibit different chemical and biological properties due to the ring size difference.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-[(2-bromo-3,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10BrF2N/c11-10-7(6-14-4-1-5-14)8(12)2-3-9(10)13/h2-3H,1,4-6H2 |
InChI Key |
OAXZEKOZZZWRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
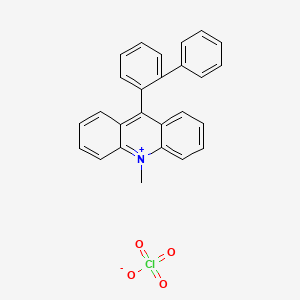
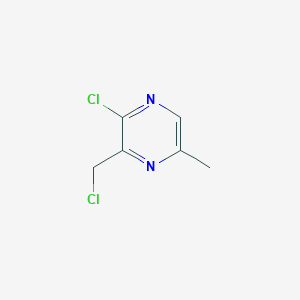
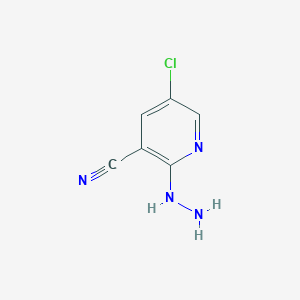
![3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666133.png)
